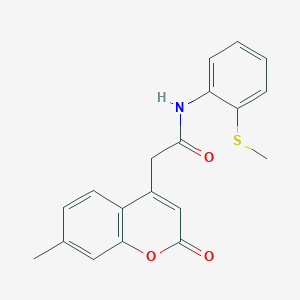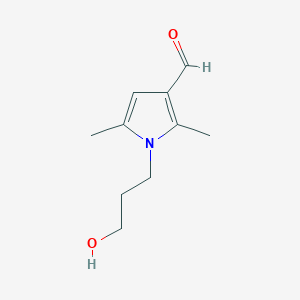
6-hydroxy-N-(2-(trifluoromethyl)benzyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Antineoplastic Activities
A study by Ross (1967) explored the synthesis of various 6-substituted nicotinamides, including 6-hydroxy-N-(2-(trifluoromethyl)benzyl)nicotinamide. These compounds were evaluated for their antineoplastic (anti-cancer) activities, particularly against leukemia and carcinoma in rats and mice. Moderate activity was observed against leukemia for certain derivatives (Ross, 1967).
Impact on Oxidative Metabolism
Schenkman, Ball, and Estabrook (1967) investigated nicotinamide's role in oxidative metabolism. They found that nicotinamide could inhibit metabolism in hepatic microsomal mixed-function oxidase systems. This study highlights the importance of understanding the interactions and inhibitory effects of nicotinamide and its derivatives in metabolic processes (Schenkman, Ball, & Estabrook, 1967).
Role in Drug Penetration
Lippold and Hackemüller (1990) examined the influence of skin moisturizers on the penetration of drugs like benzyl nicotinate. Their research found that moisturizers, except for urea, slowed down drug penetration into the skin. This study provides insights into the interaction between skin treatments and drug efficacy, which could be relevant for nicotinamide derivatives (Lippold & Hackemüller, 1990).
Interaction with Other Drugs
Research by Berger, Catino, and Vietti (1982) on nicotinamide analogs revealed that certain analogs, including 6-aminonicotinamide, could enhance the cytotoxic effects of certain chemotherapeutic agents like 1,3-bis(2-chloroethyl)-1-nitrosourea on cancer cells. This indicates potential applications of nicotinamide derivatives in cancer treatment (Berger, Catino, & Vietti, 1982).
Solubility Enhancement in Pharmaceuticals
Suzuki and Sunada (1998) conducted a study that explored the role of nicotinamide in enhancing the solubility of poorly water-soluble drugs. They demonstrated that nicotinamide could form complexes with certain drugs, thereby improving their solubility, a property potentially applicable to its derivatives (Suzuki & Sunada, 1998).
Propriétés
IUPAC Name |
6-oxo-N-[[2-(trifluoromethyl)phenyl]methyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)11-4-2-1-3-9(11)7-19-13(21)10-5-6-12(20)18-8-10/h1-6,8H,7H2,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPHKZLXEXVBGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CNC(=O)C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-2-ethyl-1H-benzo[d]imidazole](/img/structure/B2363887.png)





![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2363897.png)
![4-methoxy-N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2363898.png)


![1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2363903.png)
![1-(3-Methoxyphenyl)-3-[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one](/img/structure/B2363904.png)